molecular formula C11H6F3IS B12828799 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene

2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene

Cat. No.: B12828799
M. Wt: 354.13 g/mol
InChI Key: GPOWUMXYMADNOV-UHFFFAOYSA-N
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Description

2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene is a synthetic organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of difluoro and iodothiophene groups in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iodothiophene group to a thiophene group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene involves its interaction with specific molecular targets. The difluoro and iodothiophene groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2,5-Difluorothiophene: Lacks the iodothiophene group, making it less reactive in certain substitution reactions.

    4-Fluorophenylthiophene: Contains a single fluorine atom, resulting in different electronic properties.

    5-Iodothiophene:

Uniqueness: 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene is unique due to the presence of both difluoro and iodothiophene groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H6F3IS

Molecular Weight

354.13 g/mol

IUPAC Name

2-[difluoro-(4-fluorophenyl)methyl]-5-iodothiophene

InChI

InChI=1S/C11H6F3IS/c12-8-3-1-7(2-4-8)11(13,14)9-5-6-10(15)16-9/h1-6H

InChI Key

GPOWUMXYMADNOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(S2)I)(F)F)F

Origin of Product

United States

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